molecular formula C18H12O4 B8346543 5-(Naphthalen-2-yl)isophthalic acid

5-(Naphthalen-2-yl)isophthalic acid

Cat. No.: B8346543
M. Wt: 292.3 g/mol
InChI Key: SUZSEOPSSUZGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Naphthalen-2-yl)isophthalic acid is an organic compound characterized by the presence of a naphthalene ring attached to an isophthalic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)isophthalic acid typically involves the reaction of naphthalene-2-boronic acid with isophthalic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-2-yl)isophthalic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

5-(Naphthalen-2-yl)isophthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)isophthalic acid largely depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The naphthalene ring can engage in π-π interactions with aromatic amino acids, while the carboxylic acid groups can form hydrogen bonds with polar residues. These interactions can modulate the function of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a naphthalene ring and isophthalic acid moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in both research and industry .

Properties

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

5-naphthalen-2-ylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C18H12O4/c19-17(20)15-8-14(9-16(10-15)18(21)22)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20)(H,21,22)

InChI Key

SUZSEOPSSUZGPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of LiOH (1.5 mmol) in water (1 ml) was added to 5-(naphthalene-2-yl)-isophthalic acid dimethylester (160 mg, 0.5 mmol) suspended in 5 ml EtOH. The mixture was stirred at room temperature. The reaction was monitored by TLC until completion. 1.5 ml 1 M HCl solution was added and the precipitation was collected. The product was used in next step without further purification
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
5-(naphthalene-2-yl)-isophthalic acid dimethylester
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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